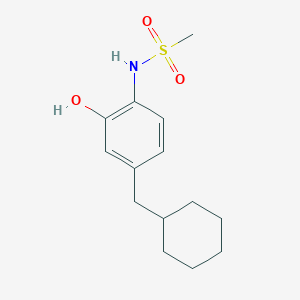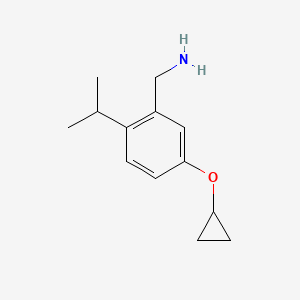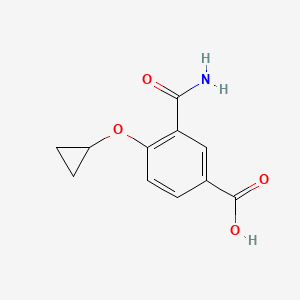
3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the third position, a trifluoromethyl group at the fourth position, and an amine group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative, such as 2-chloro-4-(trifluoromethyl)pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders or inflammatory diseases.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Chemical Biology: The compound can be employed as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Agricultural Chemistry: It may be used in the synthesis of agrochemicals, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. For example, it could act as an inhibitor or agonist of a particular receptor involved in disease pathways.
Materials Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position and nature of other substituents.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound features a chloro group instead of a cyclopropoxy group, leading to different reactivity and applications.
Uniqueness: 3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H9F3N2O |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-3-4-14-8(13)7(6)15-5-1-2-5/h3-5H,1-2H2,(H2,13,14) |
InChI-Schlüssel |
XIRGKWYHISQOLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















